4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Methoxylation: Introduction of the bromo and methoxy groups on the phenyl ring can be done using brominating agents like bromine or N-bromosuccinimide (NBS) and methoxylation using methanol in the presence of a catalyst.
Coupling Reactions: The phenoxyphenyl group can be introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, compounds like this are explored for their potential as therapeutic agents. They might be tested for efficacy against various diseases in preclinical and clinical studies.
Industry
Industrially, such compounds could be used in the development of new materials, dyes, or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. This could involve binding to active sites or altering the conformation of the target protein.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the phenoxyphenyl group.
N-(4-phenoxyphenyl)-1,3-thiazol-2-amine: Lacks the bromo and methoxy groups.
Uniqueness
The presence of both the bromo and methoxy groups, along with the phenoxyphenyl moiety, might confer unique chemical and biological properties to the compound. This could make it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S.BrH/c1-26-21-12-7-15(13-19(21)23)20-14-28-22(25-20)24-16-8-10-18(11-9-16)27-17-5-3-2-4-6-17;/h2-14H,1H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIFHPGOZPINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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